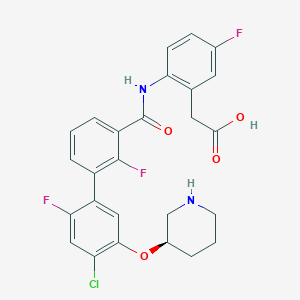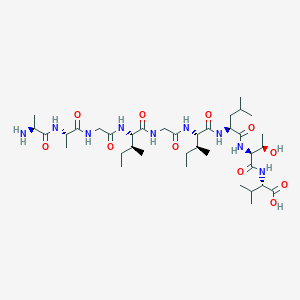
MART-1 (27-35) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MART-1 (27-35) (human), also known as Melanoma Antigen Recognized by T-cells 1, is a peptide fragment derived from the MART-1 protein. This peptide represents amino acids 27-35 of the MART-1 protein, which is a melanoma-associated antigen recognized by T-cells. MART-1 is primarily expressed in melanocytes, the cells responsible for producing melanin, and is widely used as an immunohistochemical marker for diagnosing melanoma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MART-1 (27-35) (human) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of MART-1 (27-35) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .
化学反応の分析
Types of Reactions
MART-1 (27-35) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in binding interactions with T-cell receptors and major histocompatibility complex (MHC) molecules .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is the MART-1 (27-35) peptide itself. During its interaction with T-cells, the peptide-MHC complex is formed, which is recognized by T-cell receptors .
科学的研究の応用
MART-1 (27-35) (human) has several scientific research applications, particularly in the fields of immunology, oncology, and diagnostic pathology:
Immunology: MART-1 (27-35) is used to study T-cell responses against melanoma cells.
Oncology: The peptide is employed in adoptive cell therapy (ACT) to enhance the immune response against melanoma.
Diagnostic Pathology: MART-1 is a valuable immunohistochemical marker for diagnosing melanoma in biopsy specimens.
作用機序
MART-1 (27-35) (human) exerts its effects by binding to major histocompatibility complex (MHC) class I molecules on the surface of melanoma cells. This peptide-MHC complex is recognized by cytotoxic T lymphocytes (CTLs), leading to the activation of T-cells and the subsequent destruction of melanoma cells. The interaction involves the T-cell receptor (TCR) recognizing the peptide-MHC complex, triggering a cascade of immune responses .
類似化合物との比較
MART-1 (27-35) (human) can be compared to other melanoma-associated antigens and peptides used in immunotherapy:
gp100 (25-33): Another melanoma-associated antigen recognized by T-cells.
Tyrosinase (368-376): A peptide derived from the tyrosinase protein, also recognized by T-cells in melanoma.
MART-1 (27-35) is unique due to its specific amino acid sequence and its role in the immune response against melanoma. Its restricted expression in melanocytes and its ability to form stable peptide-MHC complexes make it a valuable target for immunotherapy and diagnostic applications .
特性
CAS番号 |
874310-50-6 |
|---|---|
分子式 |
C37H67N9O11 |
分子量 |
814.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1 |
InChIキー |
NEHKZPHIKKEMAZ-ZFVKSOIMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



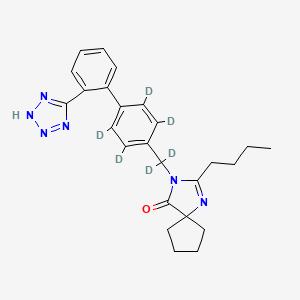
pyrimidine-2,4-dione](/img/structure/B12392482.png)
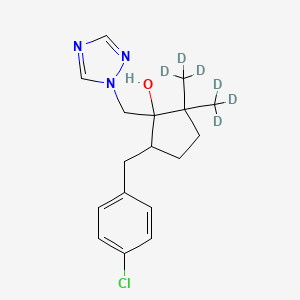

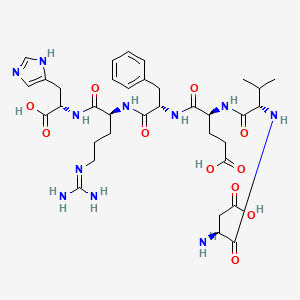


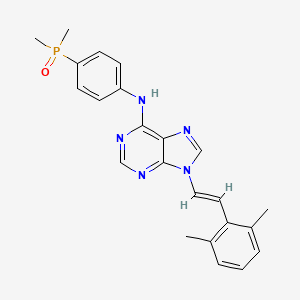
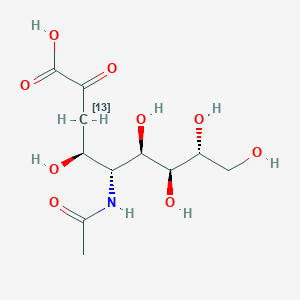
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
